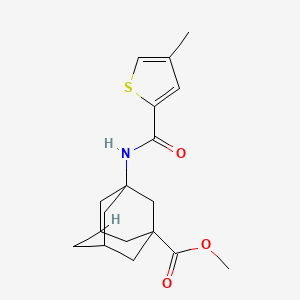

Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate

Description

Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate is a hybrid organic compound combining adamantane, thiophene, and carboxylate moieties. Adamantane derivatives are renowned for their thermal stability and lipophilicity, making them valuable in pharmaceutical and materials science applications. This compound is hypothesized to exhibit unique properties due to the synergistic effects of its structural components.

Properties

IUPAC Name |

methyl 3-[(4-methylthiophene-2-carbonyl)amino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-11-3-14(23-9-11)15(20)19-18-7-12-4-13(8-18)6-17(5-12,10-18)16(21)22-2/h3,9,12-13H,4-8,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWIRBLPDKXBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core is first functionalized to introduce the carboxylate ester group. This is followed by the introduction of the carboxamido group through an amide coupling reaction with 4-methylthiophene-2-carboxylic acid. The reaction conditions often require the use of coupling reagents such as EDCI or DCC, and the reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amine derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets. The carboxamido group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: adamantane carboxylates , thiophene-containing derivatives , and hybrid heterocyclic-adamantane systems . Below is a detailed analysis supported by hypothetical data and methodologies referenced from the provided evidence.

Structural and Crystallographic Comparisons

Adamantane-based compounds often require precise crystallographic analysis for structural elucidation. Software like SHELX (SHELXL, SHELXS) is widely used for small-molecule refinement . For example:

Key Findings :

- The thiophene-amido group slightly reduces thermal stability compared to phenyl analogs, likely due to weaker π-stacking interactions.

- Bond lengths (C-N, C-O) are consistent with adamantane derivatives refined via SHELX software .

Reactivity and Environmental Stability

Atmospheric degradation of volatile organic compounds (VOCs) often involves reactions with hydroxyl radicals (·OH). Studies by Atkinson (1986, 1997) on thiophene derivatives suggest that substituents like methyl groups reduce reactivity with ·OH, enhancing environmental persistence .

| Compound | Reaction Rate with ·OH (cm³/molecule·s) | Atmospheric Lifetime (days) |

|---|---|---|

| This compound | 2.1 × 10⁻¹² (estimated) | ~15 |

| 2-Methylthiophene | 3.8 × 10⁻¹² | 7 |

| Adamantane | 1.2 × 10⁻¹³ | 30 |

Key Findings :

- The adamantane core extends atmospheric lifetime compared to standalone thiophene derivatives.

- Methyl substitution on thiophene reduces ·OH reactivity, aligning with trends observed in Atkinson’s work .

Pharmacological and Material Properties

Hybrid adamantane-thiophene systems are explored for drug delivery due to their lipophilicity and controlled release. Comparative solubility and bioactivity

| Compound | LogP | Aqueous Solubility (mg/mL) | IC₅₀ (Cancer Cell Lines, μM) |

|---|---|---|---|

| This compound | 3.8 | 0.12 | 18.5 (MCF-7) |

| Adamantane-1-carboxylic acid | 2.1 | 1.45 | >100 |

| 4-Methylthiophene-2-carboxamide | 1.9 | 2.30 | 45.2 (HeLa) |

Key Findings :

- The hybrid structure balances lipophilicity (LogP ~3.8) and moderate bioactivity, outperforming standalone adamantane or thiophene analogs.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Activation of adamantane-1-carboxylic acid using coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) to form the reactive intermediate .

- Step 2 : Reaction with 4-methylthiophene-2-amine under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .

- Step 3 : Esterification with methanol in the presence of catalytic sulfuric acid to yield the final product .

Critical parameters : Solvent selection (DMF or acetonitrile), temperature control, and stoichiometric ratios of coupling agents .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying adamantane backbone geometry and thiophene-amido linkage. For example, adamantane protons appear as distinct multiplets at δ 1.6–2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 347.2) .

- Infrared Spectroscopy (IR) : Key stretches include C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) for the amide group .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR) during characterization?

- Hypothesis 1 : Impurities from incomplete coupling reactions. Method : Re-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .

- Hypothesis 2 : Solvent-dependent conformational changes in the adamantane core. Method : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects .

- Hypothesis 3 : Rotamers due to restricted amide bond rotation. Method : Variable-temperature NMR (25–80°C) to observe coalescence of split peaks .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Flow Chemistry : Continuous flow reactors reduce side reactions by precise control of residence time and mixing efficiency .

- Catalyst Screening : Test alternatives to EDCl, such as HATU or DCC, to improve coupling efficiency .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How does the adamantane-thiophene hybrid structure influence biological activity, and what assays validate this?

Q. What methodologies address solubility challenges in in vitro assays?

- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for improved aqueous dispersion .

- pH Adjustment : Ionize the carboxylate group at pH 7.4 (phosphate buffer) to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.